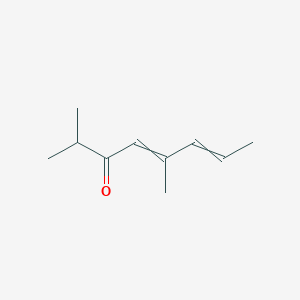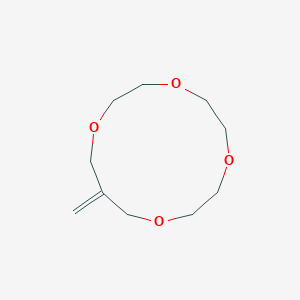
1,4,7,10-Tetraoxacyclotridecane, 12-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7,10-Tetraoxacyclotridecane, 12-methylene- is a macrocyclic compound with the molecular formula C10H18O4 It is characterized by a 13-membered ring containing four oxygen atoms and a methylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraoxacyclotridecane, 12-methylene- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethylene glycol with formaldehyde in the presence of an acid catalyst to form the desired macrocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1,4,7,10-Tetraoxacyclotridecane, 12-methylene- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The methylene group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Oxides and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
1,4,7,10-Tetraoxacyclotridecane, 12-methylene- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as a drug delivery system due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1,4,7,10-Tetraoxacyclotridecane, 12-methylene- involves its ability to form stable complexes with metal ions and other molecules. This is facilitated by the presence of oxygen atoms in the ring, which can coordinate with metal ions. The methylene group can also participate in various chemical reactions, enhancing the compound’s versatility .
Comparación Con Compuestos Similares
Similar Compounds
1,4,7,10-Tetraazacyclododecane: Contains nitrogen atoms instead of oxygen, used in similar applications but with different properties.
1,4,7,10-Tetrathiacyclododecane: Contains sulfur atoms, offering different reactivity and stability.
12-Isopropyl-1,4,7,10-tetraoxacyclotridecane: A derivative with an isopropyl group, providing different steric and electronic properties .
Uniqueness
1,4,7,10-Tetraoxacyclotridecane, 12-methylene- is unique due to its combination of oxygen atoms and a methylene group, which provides a balance of stability and reactivity. This makes it suitable for a wide range of applications, from coordination chemistry to drug delivery systems .
Propiedades
Número CAS |
92818-16-1 |
|---|---|
Fórmula molecular |
C10H18O4 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
12-methylidene-1,4,7,10-tetraoxacyclotridecane |
InChI |
InChI=1S/C10H18O4/c1-10-8-13-6-4-11-2-3-12-5-7-14-9-10/h1-9H2 |
Clave InChI |
ULNQAESIDLQUGS-UHFFFAOYSA-N |
SMILES canónico |
C=C1COCCOCCOCCOC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


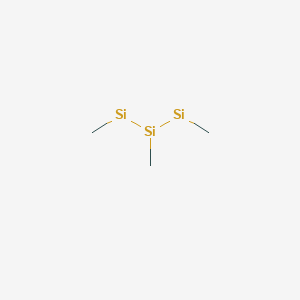

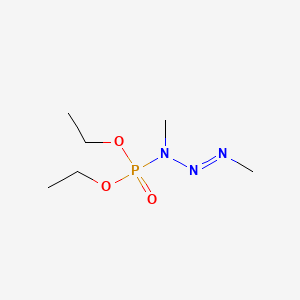
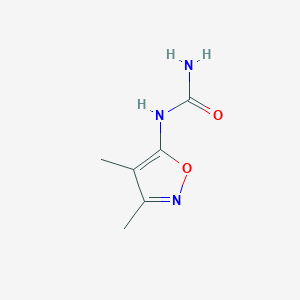
![2-(2-{2-[(Dodecan-5-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14343499.png)
![Benzenamine, N-ethyl-4-[[4-(ethylamino)-3-methylphenyl][4-(ethylimino)-3-methyl-2,5-cyclohexadien-1-ylidene]methyl]-2-methyl-, monoacetate](/img/structure/B14343500.png)
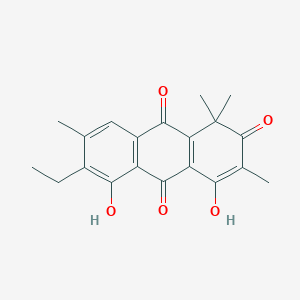
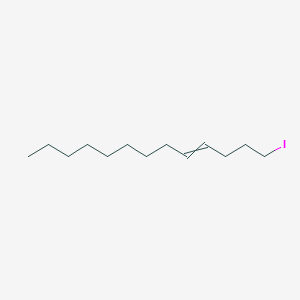

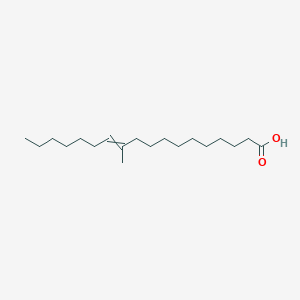
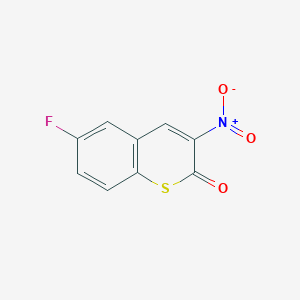

![3-[(5S,7S,10S,14R,15R,18R)-7-[(2R,5S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-12,18-dihydroxy-10,14-dimethyl-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-15-yl]-2H-furan-5-one](/img/structure/B14343570.png)
